6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-(Carboxymethyl)-6-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered azaspiro ring and a four-membered carbocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization of the carboxylic acid groups. One common method involves the cyclization of a suitable precursor, such as a diazaspiro compound, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.4]octane-2-carboxylic acid
- 7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylic acid
- 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid
Uniqueness
6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of carboxymethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-(carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c12-8(13)5-11-2-1-10(6-11)3-7(4-10)9(14)15/h7H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
AQROVNSERDMKCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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